molecular formula C12H14O4 B1347123 4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid CAS No. 55007-22-2

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

Cat. No. B1347123
CAS RN: 55007-22-2
M. Wt: 222.24 g/mol
InChI Key: DAVYMGMWMJJLHA-UHFFFAOYSA-N
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Description

The compound “4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid” appears to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), a methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups could influence its reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the functional groups mentioned above. For instance, Friedel-Crafts acylation could be used to introduce the ketone group, and a subsequent reaction with a Grignard reagent could introduce the carboxylic acid group. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the functional groups and their positions on the benzene ring. The electron-donating methoxy group and electron-withdrawing carboxylic acid and ketone groups could impact the compound’s electronic structure and reactivity.



Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence and position of its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, and the ketone group could undergo reactions such as nucleophilic addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties. The compound is likely to be solid at room temperature.


Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of secondary amines .
    • Method : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .
    • Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
  • Scientific Field: Material Science

    • Application : Polymer functionalization .
    • Method : A molecular design approach was used to create asymmetrical visible light-triggered azo-derivatives .
    • Results : The specific electron–donor substituted molecules were characterized and studied by means of NMR analyses and UV-visible spectroscopy .
  • Scientific Field: Polymer Science

    • Application : Creation of light-triggered azo-derivatives for polymer functionalization .
    • Method : A molecular design approach was used to create asymmetrical visible light-triggered azo-derivatives. The specific electron–donor substituted molecules were characterized and studied by means of NMR analyses and UV-visible spectroscopy .
    • Results : A slow rate of isomerization was discovered for 4-((2-hydroxy-5methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1). By methylating this moiety, it was possible to unlock the isomerization mechanism for the second molecule, methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2), reaching promising isomerization rates with visible light irradiation in different solvents .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of boronic acids .
    • Method : Boronic acids are typically synthesized through the reaction of organolithium or Grignard reagents with borate esters. In the case of 2-Methoxy-5-methylphenylboronic Acid, the boronic acid group is attached to a methoxy-methylphenyl moiety .
    • Results : Boronic acids are versatile compounds in organic synthesis, especially in Suzuki coupling reactions. They can also be used in the synthesis of polymers and biologically active compounds .

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.


Future Directions

Future studies could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry or materials science.


Please note that this analysis is quite general due to the lack of specific information on “4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid”. For a more accurate and detailed analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVYMGMWMJJLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305626
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-5-methylphenyl)-4-oxobutanoic acid

CAS RN

55007-22-2
Record name 55007-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-methoxy-5-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl-4-keto-γ-(2-methoxy-5-methylphenyl)-butyrate (180 g, 0.81 mole) and 1200 mL 20% NaOH was stirred at reflux for 3 hours. After cooling to 0°, the solution was acidified with concentrated HCl. The solid was filtered, washed with water, dried (in-vacuo) to yield 145 g orange solid. Recrystallization from CCl4 yielded 123 g light yellow powder, (68%).
Quantity
180 g
Type
reactant
Reaction Step One
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Quantity
1200 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
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Reaction Step Two

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